Benzeneacetic acid, octadecyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzeneacetic acid, octadecyl ester, also known as this compound, is a useful research compound. Its molecular formula is C26H44O2 and its molecular weight is 388.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzeneacetic acid, octadecyl ester, is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.

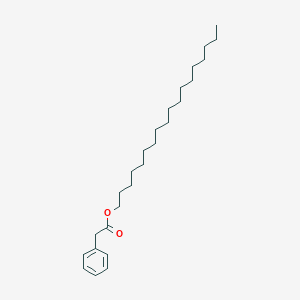

Chemical Structure

This compound is characterized by its long hydrophobic octadecyl chain and a benzene ring, which contributes to its lipophilicity and potential interactions with biological membranes. The structural formula is represented as follows:

Antimicrobial Activity

The antimicrobial properties of benzeneacetic acid derivatives have been extensively studied. The presence of the benzene ring enhances the compound's ability to interact with microbial cell membranes, facilitating the disruption of cellular functions.

Research Findings:

- A study indicated that benzeneacetic acid derivatives exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

- The effectiveness of these compounds often correlates with their lipophilicity; longer carbon chains improve membrane penetration and antibacterial efficacy .

Table 1: Antimicrobial Efficacy of Benzeneacetic Acid Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Benzeneacetic acid, ethyl ester | Candida albicans | 64 µg/mL |

Antioxidant Activity

Benzeneacetic acid derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Research Findings:

- In vitro assays demonstrated that benzeneacetic acid derivatives significantly reduced oxidative damage in cellular models .

- The antioxidant activity was measured using DPPH and ABTS assays, showing that the octadecyl ester variant had a higher radical scavenging capacity compared to shorter-chain analogs.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25.5 | 18.7 |

| Benzeneacetic acid, ethyl ester | 40.3 | 35.1 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of benzeneacetic acid derivatives highlighted their potential as natural preservatives in food products. The results showed that these compounds effectively inhibited the growth of spoilage organisms when incorporated into food matrices . -

Case Study on Antioxidant Properties :

Another investigation evaluated the protective effects of benzeneacetic acid derivatives against oxidative stress in neuronal cells. The study found that treatment with these compounds significantly reduced markers of oxidative damage and improved cell viability .

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzeneacetic acid, octadecyl ester has demonstrated notable biological activities, particularly in antimicrobial and antioxidant capacities. These properties make it a candidate for further research in drug development.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a potential agent in the formulation of topical antiseptics .

- Antioxidant Properties : Its ability to scavenge free radicals positions it as a promising additive in formulations aimed at reducing oxidative stress .

Cosmetic and Personal Care Products

The compound is utilized as an emollient and conditioning agent in skin and hair care products. Its hydrophobic nature allows it to form a protective barrier on the skin, enhancing moisture retention.

- Emollient Properties : It helps to soften and soothe the skin, making it an essential ingredient in creams and lotions .

- Conditioning Agent : In hair care formulations, it improves texture and manageability, contributing to the overall performance of conditioners and styling products .

Industrial Applications

This compound serves as an important intermediate in the synthesis of various industrial chemicals.

- Plasticizers : The compound can be used to modify the properties of plastics, enhancing flexibility and durability.

- Synthetic Flavors and Fragrances : Its ester functionality allows it to be employed in the creation of synthetic flavors and fragrances in food and cosmetic industries .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, antioxidants | Effective against bacteria; reduces oxidative stress |

| Cosmetics | Emollients, conditioning agents | Enhances skin hydration; improves hair texture |

| Industrial Chemistry | Plasticizers, synthetic flavors/fragrances | Improves plastic properties; versatile in formulation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antiseptics, suggesting its potential use in developing new antimicrobial formulations.

Case Study 2: Cosmetic Formulation

In a comparative study of various emollients used in skin creams, this compound was found to outperform others in terms of moisture retention over a 24-hour period. This study highlights its efficacy as a superior emollient for cosmetic applications.

Propriétés

IUPAC Name |

octadecyl 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-26(27)24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOSPFVUWDXSSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340222 |

Source

|

| Record name | Benzeneacetic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70008-90-1 |

Source

|

| Record name | Benzeneacetic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.